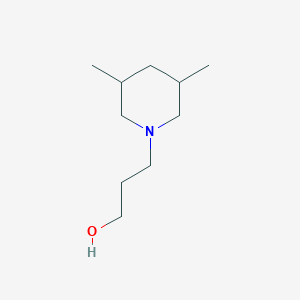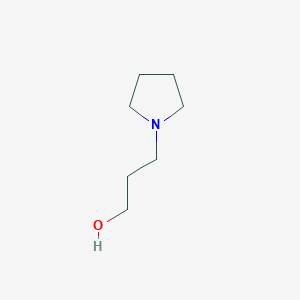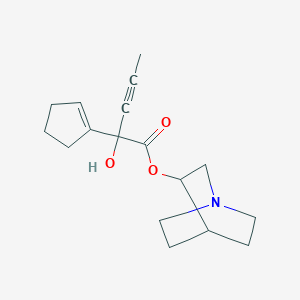
2-(Metilamino)piridina-3-carboxamida
Descripción general
Descripción
2-(Methylamino)pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a methylamino group at the second position and a carboxamide group at the third position of the pyridine ring.
Aplicaciones Científicas De Investigación
2-(Methylamino)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Mecanismo De Acción
Target of Action
Pyridine carboxamide derivatives have been reported to show activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that pyridine carboxamide derivatives have been found to inhibit the growth of mycobacterium tuberculosis
Biochemical Pathways
It’s known that pyridine carboxamide derivatives can affect the growth of certain bacteria, suggesting an impact on bacterial metabolic pathways .
Result of Action
Pyridine carboxamide derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting a potential antimicrobial effect.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or acetonitrile, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of 2-(Methylamino)pyridine-3-carboxamide may involve the use of continuous flow reactors to enhance efficiency and scalability. The process can be optimized by adjusting parameters such as solvent choice, temperature, and reaction time. Additionally, catalysts such as transition metals may be employed to improve reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
2-(Methylamino)pyridine-3-carboxamide can be compared with other similar compounds such as:
2-Aminopyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
3-Carboxamidopyridine: Lacks the methylamino group, which may affect its biological activity.
2-(Ethylamino)pyridine-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group, which may influence its reactivity and applications.
The uniqueness of 2-(Methylamino)pyridine-3-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBVURADALKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)

![[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate](/img/structure/B10656.png)
